3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile
Description
3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring and a nitrile group
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-10(6-9(8)2)12(3)11(7-13)14-12/h4-6,11H,1-3H3 |
InChI Key |
ZRHSHJOTBXLXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(O2)C#N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3,4-dimethylphenyl derivatives with epoxides and nitriles under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring and nitrile group play crucial roles in these interactions, leading to various biochemical pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenylhydrazine hydrochloride
- 3,4-Dimethylphenylmagnesium bromide
Uniqueness
This detailed article provides a comprehensive overview of 3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile, a compound featuring an oxirane ring and a nitrile group, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and applications in scientific research.
The molecular formula of 3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is C12H13NO, with a molecular weight of 187.24 g/mol. The presence of both an oxirane ring and a nitrile group contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carbonitrile |
| InChI Key | AOBXRJSNVUSRFO-UHFFFAOYSA-N |
The biological activity of 3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is primarily attributed to its electrophilic nature. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The nitrile group can participate in hydrogen bonding and influence the compound's interaction with various molecular targets, including enzymes and receptors .
Biological Activities
Research indicates that 3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties due to its ability to interact with cellular pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Insecticidal Properties : There is emerging evidence that compounds with similar structures exhibit insecticidal activity, making this compound a candidate for further exploration in pest control applications .
Synthesis Methods
The synthesis of 3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method includes:
- Epoxidation : Using m-chloroperbenzoic acid (m-CPBA) as an epoxidizing agent.
- Nitrile Formation : Incorporating acetonitrile under specific temperature conditions to yield the final product.
This method ensures high yield and purity through optimized reaction parameters and purification techniques such as recrystallization or chromatography.
Case Studies
Several studies have highlighted the biological potential of compounds structurally related to 3-(3,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile:
- A study on related benzodioxole derivatives demonstrated significant larvicidal activity against Aedes aegypti mosquitoes, suggesting that structural modifications could enhance biological efficacy .
- Another investigation into similar compounds revealed their effectiveness in inhibiting specific cancer cell lines, indicating potential therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
